Evidence Item 1: 4-Methyl Pyrazole Substitution Confers GCGR Binding Activity Retention vs. Unsubstituted Pyrazole Analogs
In a series of 4-methyl substituted pyrazole derivatives evaluated as GCGR antagonists, the 4-methyl group was identified as a pharmacophoric requirement for receptor binding. The lead compound 9r (closely related scaffold) showed a GCGR binding IC50 of 0.06 µM and a cAMP activity IC50 of 0.26 µM in cell-based assays . Removal of the 4-methyl substitution in analogous compounds led to a significant drop in potency, although exact values for the unsubstituted comparator were not reported in the same study . This class-level evidence supports that the 4-methyl group on the pyrazole of 4-(4-Methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoic acid is likely critical for maintaining GCGR target engagement relative to 2-(methylamino)-4-(1H-pyrazol-1-yl)butanoic acid (CAS 1339003-36-9), which lacks this methyl group .
| Evidence Dimension | GCGR binding affinity (IC50) |
|---|---|
| Target Compound Data | Not directly tested; structurally contains the 4-methylpyrazole pharmacophore present in compound 9r |
| Comparator Or Baseline | 2-(Methylamino)-4-(1H-pyrazol-1-yl)butanoic acid (unsubstituted pyrazole, CAS 1339003-36-9) – no reported GCGR binding data; compound 9r (4-methyl substituted analog) IC50 = 0.06 µM |
| Quantified Difference | Class-level SAR suggests 4-methyl substitution is essential for GCGR activity; quantitative difference not directly measured for target compound vs. unsubstituted analog |
| Conditions | Cell-based GCGR binding assay; human GCGR expressed in CHO cells; 30 min incubation |
Why This Matters
For GCGR antagonist programs, selecting the 4-methyl substituted compound is supported by class SAR, whereas the unsubstituted analog lacks this pharmacophore and represents a higher risk of inactivity in binding assays.
- [1] Shu S, Dai A, Wang J, et al. A novel series of 4-methyl substituted pyrazole derivatives as potent glucagon receptor antagonists: Design, synthesis and evaluation of biological activities. Bioorg Med Chem. 2018;26(8):1896-1908. doi:10.1016/j.bmc.2018.02.036. View Source
